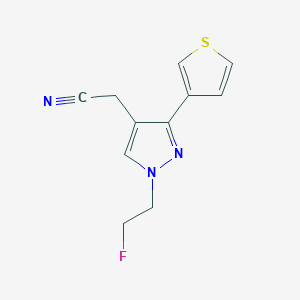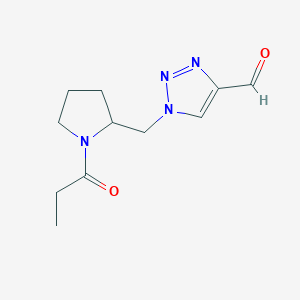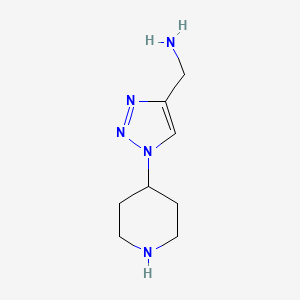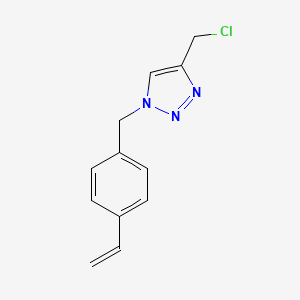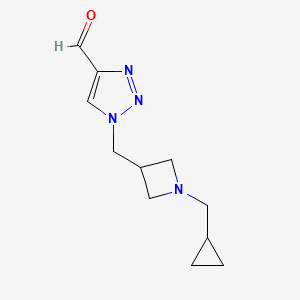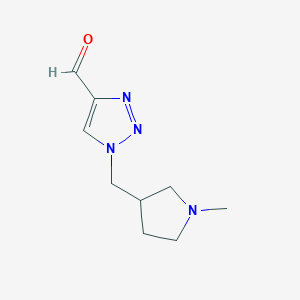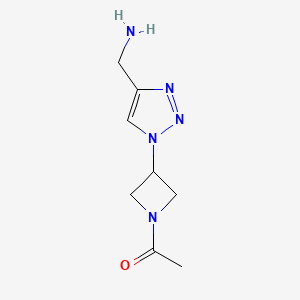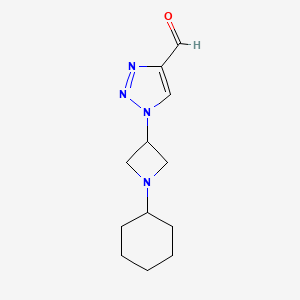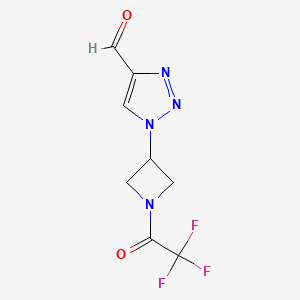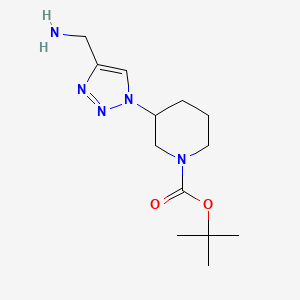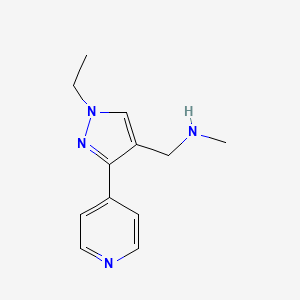
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
The compound “1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyridin-4-yl group, a 1H-pyrazol-4-yl group, and a N-methylmethanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups suggests that this compound may have aromatic properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyridin-4-yl and 1H-pyrazol-4-yl groups might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups might influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds such as (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine has been achieved through condensation reactions, highlighting the versatility and potential for creating various derivatives of the core structure (Becerra et al., 2021).
Antimicrobial and Anticancer Potential
- Novel pyrazole derivatives with variations in the core structure have been evaluated for their antimicrobial and anticancer activity, indicating the potential therapeutic applications of such compounds (Hafez et al., 2016).
- The exploration of nicotinic acid hydrazide derivatives, similar in structure, for antimycobacterial activity suggests a potential role in combating infectious diseases (R.V.Sidhaye et al., 2011).
Photoreactive Properties
- Studies on derivatives of pyrazolylpyridines like 2-(1H-pyrazol-5-yl)pyridines have revealed unique photoreactive properties, including excited-state intramolecular and intermolecular proton transfer, showcasing the potential for use in photochemical applications (Vetokhina et al., 2012).
Structural Analysis and Design
- X-ray powder diffraction data for compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in synthesis, help in understanding the structural aspects of these compounds for further applications (Wang et al., 2017).
Coordination Chemistry
- Research on 2,6-bis(pyrazolyl)pyridines and related ligands reveals insights into their complex chemistry and potential applications in fields like luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Applications
- The orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes suggests the potential use of similar compounds in catalysis (Magubane et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(8-13-2)12(15-16)10-4-6-14-7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHWBWBQSGJORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



